Calcium Acetat Monohydrat

Übersicht

Beschreibung

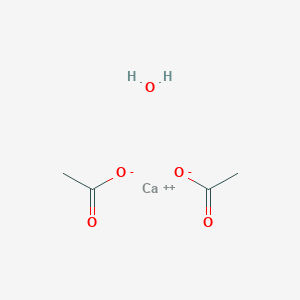

Calcium acetate monohydrate is a chemical compound that is the calcium salt of acetic acid. It is commonly referred to as calcium ethanoate. The compound has the chemical formula ( \text{Ca(CH}_3\text{COO)}_2 \cdot \text{H}_2\text{O} ). It appears as a white, hygroscopic solid with a slight acetic acid odor. Calcium acetate monohydrate is widely used in various applications, including as a food additive, a stabilizer, and a buffer.

Wissenschaftliche Forschungsanwendungen

Calcium acetate monohydrate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Calcium acetate monohydrate primarily targets phosphate ions in the body . This compound is particularly useful in patients with kidney disease, where blood levels of phosphate may rise, leading to bone problems .

Mode of Action

Calcium acetate monohydrate and other calcium salts are phosphate binders . They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed .

Biochemical Pathways

The primary biochemical pathway affected by calcium acetate monohydrate is the phosphate homeostasis pathway . By binding to dietary phosphate, calcium acetate prevents the absorption of phosphate, thereby reducing serum phosphate levels . This helps to prevent complications such as ectopic calcification and secondary hyperparathyroidism, which can occur due to elevated phosphate levels .

Pharmacokinetics

The pharmacokinetics of calcium acetate monohydrate are largely determined by its role as a phosphate binder .

Result of Action

The primary result of the action of calcium acetate monohydrate is the reduction of serum phosphate levels . This can help to prevent the development of bone problems in patients with kidney disease . Additionally, by preventing the absorption of phosphate, calcium acetate can help to prevent the development of secondary hyperparathyroidism and ectopic calcification .

Action Environment

The action of calcium acetate monohydrate can be influenced by various environmental factors. For example, the presence of other ions in the gastrointestinal tract can affect the binding of calcium acetate to phosphate . Additionally, the pH of the gastrointestinal tract can influence the solubility of calcium acetate, and thus its ability to bind to phosphate

Biochemische Analyse

Biochemical Properties

Calcium acetate monohydrate plays a crucial role in biochemical reactions. It has the ability to regulate acidity and buffer solutions. It can act as a weak base or a weak acid, depending on the pH of the environment, making it useful in various applications that require pH control .

Cellular Effects

Calcium acetate monohydrate has significant effects on various types of cells and cellular processes. In patients with end-stage renal disease, it is used as a phosphate binder to prevent elevated phosphate levels, ectopic calcification, and secondary hyperparathyroidism . It works by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed .

Molecular Mechanism

The molecular mechanism of action of calcium acetate monohydrate involves its ability to bind with phosphate in the diet. This binding interaction prevents the absorption of phosphate, thereby helping to regulate phosphate levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium acetate monohydrate can change over time. For instance, the solubilities of calcium acetate monohydrate in aqueous solution decrease with increasing temperature .

Dosage Effects in Animal Models

In animal models, the effects of calcium acetate monohydrate can vary with different dosages. For instance, in dogs and cats with chronic kidney disease, a dosage of 60–90 mg/kg orally every 24 hours, divided and given with each meal, is used to manage hyperphosphatemia .

Metabolic Pathways

Calcium acetate monohydrate is involved in metabolic pathways that regulate phosphate levels in the body. It binds with phosphate in the diet, preventing its absorption and helping to maintain appropriate phosphate levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium acetate monohydrate can be synthesized through the reaction of calcium carbonate or calcium hydroxide with acetic acid. The reactions are as follows: [ \text{CaCO}_3 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca(CH}_3\text{COO)}_2 (\text{aq}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) ] [ \text{Ca(OH)}_2 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca(CH}_3\text{COO)}_2 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) ]

Industrial Production Methods: Industrial production of calcium acetate monohydrate often involves the use of eggshell waste or limestone as a source of calcium carbonate. The calcium carbonate is reacted with acetic acid to produce calcium acetate, which is then crystallized to obtain the monohydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium acetate monohydrate undergoes various chemical reactions, including:

Decomposition: Upon heating, calcium acetate monohydrate decomposes to form calcium carbonate and acetone. [ \text{Ca(CH}_3\text{COO)}_2 \cdot \text{H}_2\text{O} \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COCH}_3 ]

Neutralization: It reacts with acids to form calcium salts and acetic acid. [ \text{Ca(CH}_3\text{COO)}_2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{CH}_3\text{COOH} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

Calcium carbonate: Formed during decomposition.

Acetone: Formed during decomposition.

Calcium salts: Formed during neutralization reactions.

Vergleich Mit ähnlichen Verbindungen

- Magnesium acetate

- Sodium acetate

- Potassium acetate

Comparison:

- Calcium acetate vs. Magnesium acetate: Both are used as food additives and in medical applications. calcium acetate is more commonly used as a phosphate binder in patients with kidney disease.

- Calcium acetate vs. Sodium acetate: Sodium acetate is widely used in the food industry as a seasoning and preservative, while calcium acetate is primarily used for its phosphate-binding properties.

- Calcium acetate vs. Potassium acetate: Potassium acetate is used in de-icing and as a food additive, whereas calcium acetate is used in medical and industrial applications.

Calcium acetate monohydrate stands out due to its specific application in controlling phosphate levels in patients with kidney disease, making it unique among similar compounds .

Eigenschaften

CAS-Nummer |

5743-26-0 |

|---|---|

Molekularformel |

C2H6CaO3 |

Molekulargewicht |

118.15 g/mol |

IUPAC-Name |

calcium;diacetate;hydrate |

InChI |

InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChI-Schlüssel |

NHHLKCCMQXUHTD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Ca+2] |

Kanonische SMILES |

CC(=O)O.O.[Ca] |

Key on ui other cas no. |

5743-26-0 |

Verwandte CAS-Nummern |

114460-21-8 |

Synonyme |

(CH3COO)2Ca.H2O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium acetate monohydrate?

A1: The molecular formula of calcium acetate monohydrate is Ca(CH3COO)2·H2O, and its molecular weight is 176.18 g/mol.

Q2: Does spectroscopic data exist for calcium acetate monohydrate?

A2: Yes, various spectroscopic techniques have been used to characterize calcium acetate monohydrate. * X-ray diffraction (XRD) studies reveal its crystal structure. [, , , , , , , , , ]* Fourier transform infrared spectroscopy (FTIR) provides information about its functional groups. [, , , ]* Nuclear magnetic resonance (NMR) spectroscopy, specifically 43Ca NMR, has been employed to investigate the local calcium environment. []

Q3: How does the stability of calcium acetate monohydrate vary under different heating conditions?

A3: Calcium acetate monohydrate undergoes dehydration upon heating. Research indicates: * Heating to 300°C results in the formation of anhydrous α-Ca(CH3COO)2. []* Heating the monohydrate or half-hydrate can produce anhydrous forms of calcium acetate. []

Q4: Can calcium acetate monohydrate be used in aqueous solutions for synthesizing calcium phosphates?

A4: Yes, calcium acetate monohydrate serves as a calcium source in synthesizing calcium phosphates like amorphous calcium phosphate (ACP) and poorly crystallized apatite (PCA). Its use avoids the introduction of nitrate or acetate ions into the synthesis solutions, unlike calcium nitrate tetrahydrate. []

Q5: Does calcium acetate monohydrate exhibit any catalytic activity in biomass pyrolysis?

A5: While calcium acetate monohydrate itself is not a catalyst in biomass pyrolysis, its calcination product, calcium oxide (CaO), demonstrates catalytic activity. Research has explored using CaO derived from calcium acetate monohydrate (CA-CaO) in the co-pyrolysis of food waste digestate and corn husk, demonstrating its potential in upgrading bio-oil by influencing the composition of the resulting products. []

Q6: What are the applications of calcium acetate monohydrate in the biomedical field?

A6: Calcium acetate monohydrate plays a crucial role in creating biocompatible materials: * It acts as an electrolyte component in the micro-arc oxidation (MAO) process. This process generates bioactive calcium phosphate coatings on titanium implants, enhancing their biocompatibility and osteointegration properties. [, , , , , , , ]* It is a precursor for synthesizing hydroxyapatite (HA), a key component of bone and teeth, for various biomedical applications. [, , ]

Q7: Beyond biomedicine, what are other applications of calcium acetate monohydrate?

A7: * Food additive: Calcium acetate monohydrate is utilized as a food additive, often serving as a firming agent or acidity regulator. [] * Precursor for other calcium compounds: It is a starting material for producing other calcium compounds, highlighting its versatility in chemical synthesis. [, ]

Q8: How does the solubility of calcium acetate monohydrate influence its applications?

A8: The high solubility of calcium acetate monohydrate in water is crucial for its use in various applications: * Biomaterial synthesis: It enables the preparation of homogeneous electrolyte solutions for techniques like MAO. [, , , , , ]* Food industry: Its solubility is critical for its function as a food additive, ensuring even distribution within food products. [, ]

Q9: What analytical techniques are important in calcium acetate monohydrate research?

A9: A range of analytical techniques is employed to characterize calcium acetate monohydrate and its derivatives:* Microscopy techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to examine the morphology and microstructure of materials. [, , , , , , , , ]* Spectroscopic methods such as XRD, FTIR, and NMR provide insights into the structure, composition, and properties of the compound and its derivatives. [, , , , , , , , , , , ]

Q10: Can waste materials be utilized as a source for calcium acetate monohydrate production?

A10: Yes, research has demonstrated the feasibility of using waste materials like eggshells [] and clam shells [, ] as a sustainable source of calcium carbonate for calcium acetate monohydrate production. This approach aligns with the principles of waste management and resource efficiency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)